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Compound of Interest

Compound Name: 4-Bromo-2,6-diphenylpyrimidine

Cat. No.: B372629

An In-depth Technical Guide to 4-Bromo-2,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,6-diphenylpyrimidine,
a heterocyclic compound of interest in medicinal chemistry and materials science. This
document details its chemical identifiers, potential synthetic routes, and plausible biological
activities based on related structures, offering valuable insights for researchers in drug
discovery and organic synthesis.

Chemical Identifiers and Properties

4-Bromo-2,6-diphenylpyrimidine is a substituted pyrimidine with a bromine atom at the 4-
position and two phenyl groups at the 2- and 6-positions. Its key identifiers and
physicochemical properties are summarized below.
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Identifier Value

CAS Number 40734-24-5

Molecular Formula Ci16H11BrN2

Molecular Weight 311.18 g/mol

IUPAC Name 4-bromo-2,6-diphenylpyrimidine
PubChem CID 817533

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC
=C3)Br

SMILES

Synthetic Methodologies

While a specific, detailed experimental protocol for the synthesis of 4-Bromo-2,6-
diphenylpyrimidine is not readily available in the cited literature, plausible synthetic strategies
can be inferred from the synthesis of structurally similar compounds. The Suzuki-Miyaura
cross-coupling reaction is a powerful and widely used method for the formation of carbon-
carbon bonds and is a highly probable route for the synthesis of this compound.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A potential synthetic approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling
reaction. This method would likely start from a dihalo-pyrimidine core, followed by sequential or
double coupling with phenylboronic acid. A general procedure for a similar transformation is
provided below.

Experimental Protocol (Adapted from a similar Suzuki-Miyaura reaction):
Materials:

e 4,6-Dichloro-2-phenylpyrimidine (or a similar dihalo-phenylpyrimidine precursor)
e Phenylboronic acid

o Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPhs)a)
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e Base (e.g., Potassium carbonate - K2COs or Potassium phosphate - K3sPOa)
e Solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide - DMF)

 Inert atmosphere (Nitrogen or Argon)

Procedure:

e To a flame-dried Schlenk flask, add the dihalo-pyrimidine starting material (1.0 equivalent),
phenylboronic acid (2.2 equivalents), and the base (2.0-3.0 equivalents).

e The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
e Add the palladium catalyst (typically 2-5 mol%) to the flask.
e Anhydrous solvent is added via syringe.

e The reaction mixture is heated to a temperature between 80-120 °C and stirred for several
hours (monitoring by TLC or LC-MS).

o Upon completion, the reaction is cooled to room temperature.

e The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water
and brine.

» The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure.

e The crude product is purified by column chromatography on silica gel to yield the desired
2,4,6-triphenylpyrimidine.

Note: The synthesis of the target molecule, 4-Bromo-2,6-diphenylpyrimidine, would likely
involve a starting material such as 4-bromo-2,6-dichloropyrimidine and a controlled Suzuki-
Miyaura coupling with two equivalents of phenylboronic acid.

Potential Biological Activity and Applications in
Drug Discovery
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Diphenylpyrimidine derivatives have shown significant promise in drug discovery, particularly in
the development of kinase inhibitors for cancer therapy. While specific biological data for 4-
Bromo-2,6-diphenylpyrimidine is limited in the public domain, the activities of structurally
related compounds provide a strong indication of its potential therapeutic applications.

Kinase Inhibition

The diphenylpyrimidine scaffold is a known pharmacophore for the inhibition of various protein
kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

e Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Many pyrimidine derivatives
have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[1] By
blocking the ATP-binding site of VEGFR-2, these compounds can inhibit the downstream
signaling pathways that lead to the formation of new blood vessels, a critical process for
tumor growth and metastasis.[2]

o Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK): Some
diphenylpyrimidine derivatives have been designed as dual inhibitors of EGFR and FAK,
which are often overexpressed in various cancers.[3]

The bromine substituent on the 4-Bromo-2,6-diphenylpyrimidine molecule can serve as a
point for further chemical modification to optimize potency and selectivity for specific kinase
targets.

Signaling Pathway Involvement

Based on the activity of related compounds, 4-Bromo-2,6-diphenylpyrimidine could
potentially modulate key signaling pathways in cancer cells. The VEGFR-2 signaling pathway is
a prime example.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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